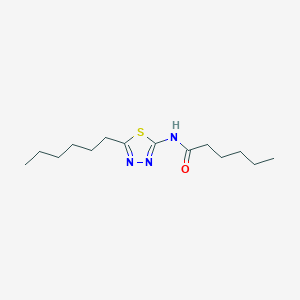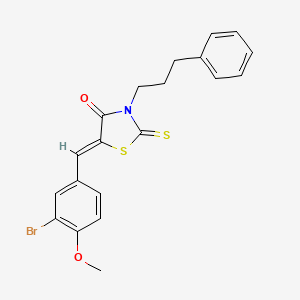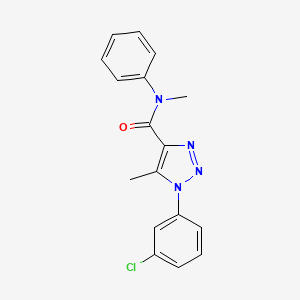
3-(3-methoxypropyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
Thiazolidinone derivatives, including the specific compound , are known for their diverse biological activities and have been extensively studied for their chemical properties, synthesis methods, and potential applications in various fields other than pharmacology.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves condensation reactions with thioglycolic acid, anhydrous zinc chloride in the presence of ethanol, or through refluxation techniques. These methods lead to the formation of a wide range of thiazolidinone compounds with varying substituents, indicating a versatile synthetic pathway that can be tailored for specific structural modifications (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques used to determine and analyze the molecular structure of thiazolidinone derivatives. These studies reveal that the compounds often crystallize in specific systems (e.g., monoclinic) with defined space groups, illustrating non-planar structures with potential for intermolecular interactions such as hydrogen bonding and π-π stacking (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, contributing to their chemical diversity and biological activity. Reactions include cycloaddition with nitrones, interaction with nitrile oxides, and addition reactions with thiols. These reactions highlight the compound's reactivity towards forming new bonds and structures (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For instance, the crystalline structure determined through X-ray diffraction provides insights into the stability and solid-state behavior of these molecules (Rahmani et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research has demonstrated that derivatives of thiazolidinone, including compounds closely related to 3-(3-methoxypropyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one, exhibit significant antimicrobial and antifungal activities. These compounds have been evaluated against a range of bacteria and fungi, showing potential as therapeutic agents in combating microbial infections. For instance, a study highlighted the synthesis of thiazolidinone derivatives with confirmed activity against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). Another research focused on rhodanine-3-acetic acid derivatives demonstrated antimicrobial potential, specifically against mycobacteria, suggesting the broad application of these compounds in antimicrobial therapy (Trotsko et al., 2018).
Anticancer Applications
Thiazolidinone derivatives have also been investigated for their anticancer properties. The structure-activity relationship studies have shown that these compounds possess promising anticancer activities, which could be harnessed for developing new therapeutic agents. For example, a series of thiazolidinone derivatives exhibited potential antitumor activity, with some compounds identified as particularly effective in inhibiting tumor cell proliferation (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014). These findings underscore the versatility of thiazolidinone derivatives in cancer research, offering a promising avenue for the development of novel anticancer drugs.
Eigenschaften
IUPAC Name |
(5E)-3-(3-methoxypropyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-19-12-6-11-17-15(18)14(21-16(17)20)10-5-9-13-7-3-2-4-8-13/h2-5,7-10H,6,11-12H2,1H3/b9-5+,14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKYEAQTOMJICJ-LQQFGEHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-propyl)-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4624673.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)

![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)
![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)
![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)
